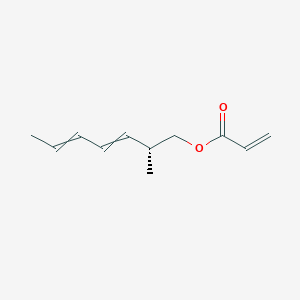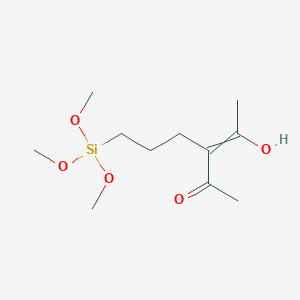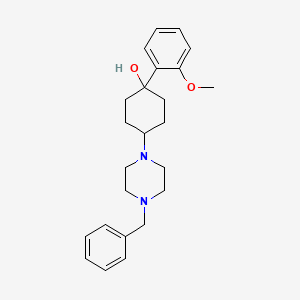
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol is a complex organic compound that features a piperazine ring, a benzyl group, a methoxyphenyl group, and a cyclohexanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Cyclohexanol Formation: The cyclohexanol moiety can be introduced via a Grignard reaction involving cyclohexanone and a suitable Grignard reagent.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form ketones.
Reduction: Reduction reactions can convert the cyclohexanol moiety to a cyclohexane.
Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and benzyl group are often involved in binding to the active site of the target protein, while the methoxyphenyl group may enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity.
4-(4-Methylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol: Has a methyl group instead of a benzyl group, potentially altering its binding properties.
4-(4-Benzylpiperazin-1-yl)-1-(2-hydroxyphenyl)cyclohexan-1-ol: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol may confer unique binding properties and biological activities compared to similar compounds. These structural features can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for further research and development.
Properties
CAS No. |
546084-31-5 |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H32N2O2/c1-28-23-10-6-5-9-22(23)24(27)13-11-21(12-14-24)26-17-15-25(16-18-26)19-20-7-3-2-4-8-20/h2-10,21,27H,11-19H2,1H3 |
InChI Key |
ICRFQHIHBABBNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


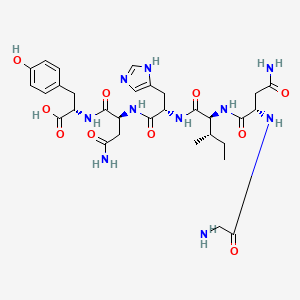
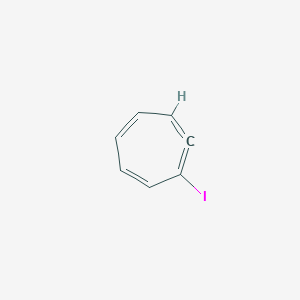
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
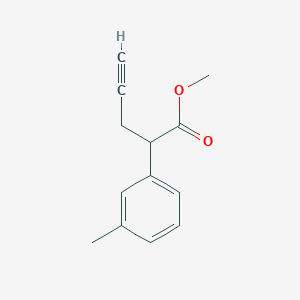
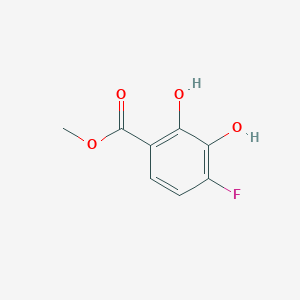
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
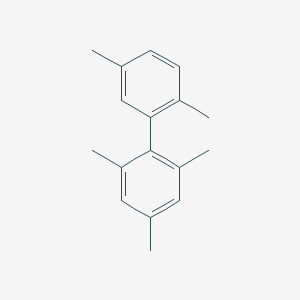
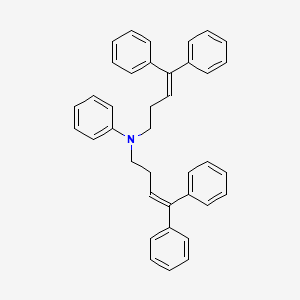
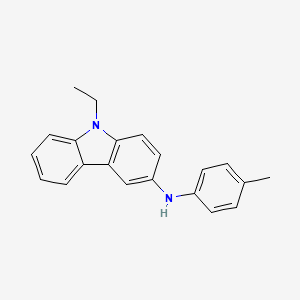
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

